Dihydrofarnesol

Description

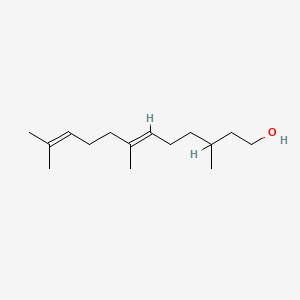

Structure

3D Structure

Properties

CAS No. |

37519-97-4 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol |

InChI |

InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9+ |

InChI Key |

OOOOFOPLSIWRAR-NTEUORMPSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)C)CCO |

Isomeric SMILES |

CC(CC/C=C(\C)/CCC=C(C)C)CCO |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)CCO |

density |

0.867-0.873 |

Other CAS No. |

51411-24-6 |

physical_description |

Colourless to pale yellow liquid; Floral, fruity aroma |

solubility |

Insoluble in water; soluble in DMSO and acetone Soluble (in ethanol) |

Synonyms |

2,3-dihydrofarnesol |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrofarnesol Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofarnesol, a sesquiterpenoid alcohol, is a naturally occurring compound in various plants. While the upstream pathways of isoprenoid biosynthesis leading to its precursor, farnesol, are well-established, the specific enzymatic conversion to this compound in plants remains an area of active investigation. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathway of this compound, detailed experimental protocols for its analysis and the characterization of related enzymes, and a summary of the regulation of the overarching isoprenoid pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from farnesyl diphosphate (FPP). They play crucial roles in plant defense, signaling, and as precursors to various secondary metabolites. This compound is a saturated derivative of the more commonly known farnesol. Understanding its biosynthesis is critical for harnessing its potential applications in pharmaceuticals, flavorings, and fragrances. This guide elucidates the current understanding of the this compound biosynthesis pathway in plants.

Upstream Biosynthesis of Farnesol

The biosynthesis of farnesol, the immediate precursor to the hypothesized this compound synthesis, originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these C5 building blocks: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

Farnesyl diphosphate (FPP) synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, FPP. FPP is a key branch-point intermediate in isoprenoid metabolism. The dephosphorylation of FPP by various phosphatases yields farnesol.

The Discovery and Isolation of Dihydrofarnesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofarnesol, a sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plants and insects.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the initial identification of this molecule in insect pheromones and its subsequent discovery in various natural sources. It also outlines the experimental protocols for its isolation and characterization, presents its physicochemical properties in a structured format, and explores its potential biological significance through known signaling pathways of its close structural analog, farnesol.

Discovery and First Isolation

The discovery of this compound is rooted in the field of chemical ecology, specifically in the study of insect pheromones. While an exact first publication detailing its isolation has not been definitively identified in the conducted search, strong evidence points to its initial discovery in the 1970s from the Dufour's gland of Halictine bees and as a component of the cephalic marking pheromone in male bumblebees (Bombus terrestris).[1][2][3] These early studies involved the collection of glandular secretions, followed by solvent extraction and analysis using gas chromatography-mass spectrometry (GC-MS) to identify the volatile components.

Since its initial discovery in insects, this compound has been identified in various other natural sources, including the flowers of Cyclamen persicum and Cyclamen purpurascens.[1][4][5] Its presence has also been reported in marine brown and red algae.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a floral, green, and metallic odor.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O | [6][7] |

| Molecular Weight | 224.38 g/mol | [4][6] |

| CAS Number | 51411-24-6 ((±)-dihydrofarnesol) | [1][4] |

| 37519-97-4 ((E)-dihydrofarnesol) | [2][6] | |

| 27745-36-4 (2,3-Dihydrofarnesol) | [7] | |

| Boiling Point | 301-302 °C at 760 mmHg | [1] |

| 307-308 °C at 760 mmHg (est.) | [2] | |

| Refractive Index | 1.471 - 1.477 @ 20°C | [1] |

| Specific Gravity | 0.867 - 0.873 @ 20°C | [1] |

| Flash Point | 104.44 °C (220 °F) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from natural sources, based on established techniques in natural product chemistry.

Isolation of this compound from Bombus terrestris Cephalic Gland Secretions

This protocol is a generalized representation of the techniques likely employed in the initial discovery and subsequent studies of bumblebee pheromones.

1. Sample Collection:

-

Male Bombus terrestris bees are collected.

-

The cephalic glands are dissected under a stereomicroscope.

2. Extraction:

-

The dissected glands are immersed in a minimal volume of a non-polar solvent, such as hexane or dichloromethane, for a period of several hours to extract the volatile compounds.

-

The solvent is then carefully transferred to a clean vial, leaving the glandular tissue behind.

3. Concentration:

-

The solvent extract is concentrated under a gentle stream of nitrogen to reduce the volume without losing the volatile components.

4. Chromatographic Separation:

-

The concentrated extract is subjected to gas chromatography (GC) for separation of its components.

-

A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

-

The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

5. Identification:

-

The separated components are detected and identified using a mass spectrometer (MS) coupled to the gas chromatograph (GC-MS).

-

The mass spectrum of the peak corresponding to this compound is compared with reference spectra from databases (e.g., NIST).[6]

-

The retention time of the peak is also compared with that of an authentic this compound standard, if available.

Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Ionization: Typically Electron Ionization (EI) at 70 eV.

-

Key Fragmentation Ions: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 224, although it may be weak.[8][9] Common fragment ions include those resulting from the loss of water (m/z 206), and characteristic fragments of isoprenoids at m/z 69, 81, 95, 109, 123, and 137.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[10][11][12] Key signals would include those for the methyl groups, methylene groups, and the protons on the double bonds.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.[6][10][13] The spectrum would show signals for the methyl, methylene, methine, and quaternary carbons, including those of the double bonds and the carbon bearing the hydroxyl group. A predicted ¹³C NMR spectrum is available in public databases.[6][13]

Biosynthesis and Potential Signaling Pathways

Biosynthesis of this compound

In insects, this compound is biosynthesized from farnesol, a key intermediate in the juvenile hormone biosynthetic pathway.[14][15][16] Farnesol is produced via the mevalonate pathway.[17][18] The conversion of farnesol to this compound involves the reduction of one of the double bonds.

Biosynthetic pathway of this compound from the mevalonate pathway.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, its structural similarity to farnesol suggests potential interactions with pathways modulated by farnesol. Farnesol has been shown to influence several key signaling pathways, including the NF-κB and PPARα pathways.

NF-κB Signaling Pathway: Farnesol has been demonstrated to induce the activation of the NF-κB signaling pathway in human lung carcinoma cells.[19] This activation involves the phosphorylation of the p65/RelA subunit, leading to the transcription of inflammatory genes.[19][20][21][22][23] Given that many sesquiterpenoids exhibit anti-inflammatory properties by inhibiting NF-κB, the pro-inflammatory role of farnesol in this context is noteworthy and warrants further investigation for its derivatives like this compound.

Potential influence of farnesol on the NF-κB signaling pathway.

PPARα Signaling Pathway: Farnesol has been identified as an activator of the peroxisome proliferator-activated receptor alpha (PPARα).[24][25][26] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[27][28] Activation of PPARα by farnesol stimulates the differentiation of epidermal keratinocytes.[24] This suggests that this compound could also potentially modulate PPARα activity, which may have implications for its use in dermatological and metabolic research.

References

- 1. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]

- 2. This compound, 37519-97-4 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Biocyclamol | Takasago International Corporation [takasago.com]

- 5. impactfactor.org [impactfactor.org]

- 6. This compound | C15H28O | CID 5280341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydrofarnesol [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. Farnesol dehydrogenase from Helicoverpa armigera (Hübner) as a promising target for pest management: molecular docking, in vitro and insect bioassay studies using geranylgeraniol as potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. plantae.org [plantae.org]

- 18. researchgate.net [researchgate.net]

- 19. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by Farnesol Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Farnesol stimulates differentiation in epidermal keratinocytes via PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Peroxisome proliferator-activated receptor alpha (PPARalpha) activators induce hepatic farnesyl diphosphate synthase gene expression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Modulation of PPAR Expression and Activity in Response to Polyphenolic Compounds in High Fat Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Occurrence of Dihydrofarnesol in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofarnesol, a sesquiterpenoid alcohol, plays a significant role in the chemical communication of certain insect species. This technical guide provides an in-depth overview of the natural occurrence of this compound in insects, focusing on its role as a semiochemical, its biosynthetic origins, and the analytical methods for its detection and quantification. This document is intended for researchers in chemical ecology, entomology, and drug development who are interested in the diverse functions and potential applications of insect-derived natural products.

Natural Occurrence and Function

The most well-documented occurrence of this compound in insects is in male bumblebees of the genus Bombus. Specifically, (S)-2,3-dihydrofarnesol has been identified as a major component of the cephalic labial gland secretion in several species, where it functions as a key component of the marking pheromone used to attract mates.[1][2] This secretion, a complex species-specific blend of lipids and terpenoids, is deposited at various locations along a male's flight path to attract conspecific females.[3]

While this compound is a major constituent in the labial gland secretions of some bumblebee species, its relative abundance can vary. For instance, in Bombus terrestris, 2,3-dihydrofarnesol can constitute up to 30% of the total secretion.[2] The absolute configuration of the naturally occurring this compound in Bombus terrestris has been determined to be the (-)-S-enantiomer.[1][2]

The age of the male bumblebee can also influence the chemical composition of the labial gland secretion, with the concentration of key pheromone components, including terpenoids, often peaking a few days after emergence, coinciding with sexual maturity.

Quantitative Data on this compound in Bombus Species

| Species | Compound | Gland/Source | Relative Abundance (% of total secretion) | Function | Reference |

| Bombus terrestris | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~30% | Marking Pheromone | [2] |

| Bombus jonellus | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~84% | Marking Pheromone | [2] |

| Bombus impatiens | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~61% | Marking Pheromone | [2] |

| Bombus lucorum | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~0.02% | Marking Pheromone | [2] |

| Bombus pyrenaeus | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~0.3% | Marking Pheromone | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in insects is believed to follow the general route of isoprenoid synthesis, originating from the mevalonate (MVA) pathway. This fundamental metabolic pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form larger isoprenoid precursors.

The key steps leading to the presumed precursor of this compound are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by the enzyme farnesyl pyrophosphate synthase to produce the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[4][5] FPP is a central branching point in isoprenoid metabolism, serving as a precursor to sesquiterpenes, sterols (in most organisms), and juvenile hormones in insects.

-

Formation of a Farnesol-related Precursor: FPP can be hydrolyzed by phosphatases to farnesol.[4][5]

-

Reduction to this compound: The final step in the biosynthesis of this compound is the saturation of the C2-C3 double bond of a farnesol-related precursor. The specific enzyme responsible for this reduction, likely a farnesyl pyrophosphate reductase or a similar oxidoreductase, has not yet been definitively identified in insects. However, the existence of geranylgeranyl reductases in plants, which catalyze a similar saturation of double bonds in the precursor to phytol, suggests a plausible enzymatic mechanism.[6][7][8]

The de novo biosynthesis of 2,3-dihydrofarnesol within the cephalic labial glands of Bombus terrestris has been confirmed through labeling experiments using deuterated acetate.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. benchchem.com [benchchem.com]

- 4. An insect farnesyl phosphatase homologous to the N-terminal domain of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl phosphatase, a Corpora allata enzyme involved in juvenile hormone biosynthesis in Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geranylgeranyl diphosphate reductase - Wikipedia [en.wikipedia.org]

- 7. Reduced Activity of Geranylgeranyl Reductase Leads to Loss of Chlorophyll and Tocopherol and to Partially Geranylgeranylated Chlorophyll in Transgenic Tobacco Plants Expressing Antisense RNA for Geranylgeranyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Geranylgeranyl reductase gene for chlorophyll synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Significance of Dihydrofarnesol: A Technical Overview

An In-depth Examination of a Key Semiochemical in Insect Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofarnesol, a naturally occurring sesquiterpenoid alcohol, plays a crucial role in the chemical ecology of various organisms, most notably as a key component of the marking pheromone in male bumblebees. This technical guide synthesizes the current understanding of this compound's ecological functions, biosynthesis, and the methodologies employed in its study. While its role as an intraspecific signal in bumblebees is well-documented, its broader ecological significance, including potential allomonal and kairomonal activities, remains an area for further investigation. This document provides a comprehensive summary of available data, outlines key experimental approaches, and presents a conceptual framework for the biosynthesis and perception of this important semiochemical.

Introduction

Chemical communication is a fundamental driver of ecological interactions. Semiochemicals, the information-carrying molecules that mediate these interactions, govern a vast array of behaviors, from mating and foraging to defense and social organization. This compound ((6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol), a C15 sesquiterpenoid, has emerged as a significant semiochemical, particularly within the insect realm.[1] Its primary recognized ecological function is as a territory-marking pheromone in male bumblebees (Bombus spp.), influencing mating behavior and territorial disputes.[2][3] This guide provides a detailed examination of the ecological role of this compound, consolidating available data and outlining the scientific methodologies used to elucidate its function.

Ecological Role of this compound as a Pheromone

The most extensively studied ecological role of this compound is as a major component of the cephalic labial gland secretion of male bumblebees, which functions as a marking pheromone.[2][3]

Territory Marking in Bumblebees

Male bumblebees of species such as Bombus terrestris establish flight circuits and mark prominent objects along these routes with their labial gland secretions. These markings serve to attract virgin queens and repel rival males. This compound is a dominant constituent of this species-specific chemical blend. The stereochemistry of the molecule is crucial for its biological activity; the (-)-(S)-enantiomer of 2,3-dihydrofarnesol has been identified as the behaviorally active form in Bombus terrestris.[4][5]

Species Specificity

The composition of the marking pheromone, including the presence and relative abundance of this compound and other compounds, contributes to the species-specificity of the signal, ensuring reproductive isolation among different bumblebee species that may share the same habitat.[4]

Quantitative Data

While the presence of this compound in the labial gland secretions of various bumblebee species is qualitatively established, detailed quantitative data in the literature is sparse. The precise concentrations required to elicit specific behaviors and the variation in production levels among individuals and species are not well-documented in publicly available research.

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed through the mevalonate (MVA) pathway, which is responsible for the production of isoprenoid precursors.

The Mevalonate Pathway

The MVA pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of all isoprenoids. These units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). FPP is the direct precursor to a multitude of sesquiterpenoids, including farnesol.

Conversion to this compound

The final step in the biosynthesis of this compound involves the reduction of a double bond in a farnesol-related precursor. While the biosynthesis of farnesol and its subsequent oxidation to farnesal in the juvenile hormone pathway is well-studied in many insects, the specific enzymatic machinery responsible for the reduction to this compound in the labial glands of bumblebees has not yet been elucidated.[6][7] It is hypothesized that a specific reductase enzyme is responsible for this conversion.

Below is a conceptual diagram illustrating the general biosynthetic pathway leading to this compound.

Figure 1. Conceptual biosynthetic pathway of this compound.

Experimental Protocols

The study of this compound's ecological role involves a combination of chemical analysis and behavioral bioassays.

Collection and Extraction of Semiochemicals

Cephalic labial glands are dissected from male bumblebees and extracted with a non-polar solvent such as hexane. The resulting extract contains the blend of semiochemicals, including this compound.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical composition of the labial gland extract is analyzed using GC-MS.

-

Gas Chromatography (GC): Separates the volatile compounds in the extract based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): Fragments the separated compounds and generates a mass spectrum for each, which allows for their identification by comparison to known standards and spectral libraries.

For chiral compounds like this compound, enantioselective gas chromatography is employed to separate and identify the specific stereoisomers. This technique utilizes a chiral stationary phase in the GC column.[4]

Behavioral Bioassays: Olfactometry

The behavioral response of bumblebees to this compound is assessed using olfactometers. A Y-tube olfactometer is a common apparatus where an insect is presented with a choice between two air streams, one carrying a control scent (e.g., solvent) and the other carrying the test odorant (e.g., synthetic this compound). The choice of the insect indicates attraction or repulsion.

Below is a generalized workflow for the investigation of this compound's pheromonal activity.

Figure 2. General experimental workflow for this compound research.

Olfactory Perception and Signaling

The perception of this compound by a receiving bumblebee begins with the binding of the molecule to specific Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs) housed in sensilla on the insect's antennae. While the specific ORs that detect this compound in bumblebees have not been identified, the general mechanism of olfactory signal transduction is understood.

Upon binding of this compound, the OR triggers a signal cascade within the OSN, leading to the generation of an action potential. This electrical signal travels along the axon of the OSN to the antennal lobe, the primary olfactory center in the insect brain. In the antennal lobe, axons of OSNs expressing the same OR converge on specific spherical structures called glomeruli. The pattern of activated glomeruli forms a combinatorial code that represents the perceived odor. This information is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is processed, leading to a behavioral response.

The diagram below illustrates a conceptual model of this olfactory signaling pathway.

Figure 3. Conceptual olfactory signaling pathway for this compound.

Broader Ecological Roles: Allomone and Kairomone Potential

While the pheromonal role of this compound is established, its function in interspecific interactions (as an allomone or kairomone) is less clear.

-

Allomone: A chemical that benefits the emitter but not the receiver. This compound could potentially act as a repellent to predators or parasites.

-

Kairomone: A chemical that benefits the receiver but not the emitter. For instance, a predator or parasite might use this compound as a cue to locate its bumblebee host.

Currently, there is a lack of direct experimental evidence to support a significant role for this compound as either an allomone or a kairomone in published literature.

Conclusion and Future Directions

This compound is a key semiochemical in the chemical ecology of bumblebees, playing a vital role in their reproductive behavior as a territory-marking pheromone. While the general framework of its function, biosynthesis, and perception is understood, significant gaps in our knowledge remain. Future research should focus on:

-

Quantitative analysis of this compound production and behavioral response thresholds.

-

Identification and characterization of the specific enzymes involved in the final reductive step of its biosynthesis in bumblebees.

-

Deorphanization of the olfactory receptors responsible for its detection in Bombus species.

-

Investigation into its potential roles as an allomone or kairomone in broader ecological contexts.

A deeper understanding of the ecological role of this compound will not only advance our knowledge of chemical ecology but may also have applications in areas such as pollinator conservation and the development of novel pest management strategies.

References

- 1. NADP+-dependent farnesol dehydrogenase, a corpora allata enzyme involved in juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The alkenes Z9-C29 and Z9-C31 function as quorum-sensing pheromones stimulating worker reproduction in the bumble bee Bombus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reproductive competition in the bumble-bee Bombus terrestris: do workers advertise sterility? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesol dehydrogenase from Helicoverpa armigera (Hübner) as a promising target for pest management: molecular docking, in vitro and insect bioassay studies using geranylgeraniol as potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrofarnesol: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofarnesol, a sesquiterpenoid alcohol, is a molecule of significant interest across various scientific disciplines, including perfumery, food science, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It includes tabulated quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of its synthesis and the biological pathways of its parent compound, farnesol. This document is intended to serve as a core reference for professionals engaged in research and development involving this compound.

Chemical Identity

This compound, systematically named (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol, is a derivative of farnesol.[1] It is characterized by the reduction of the double bond at the C2-C3 position of farnesol. It is also known by various synonyms, including 2,3-Dihydrofarnesol and Biocyclamol.[2]

| Identifier | Value |

| IUPAC Name | (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol[1] |

| Molecular Formula | C₁₅H₂₈O[2] |

| Molecular Weight | 224.38 g/mol [1] |

| CAS Number | 51411-24-6 ((±)-dihydrofarnesol); 37519-97-4 ((6E)-isomer)[1][3]; 27745-36-4[2] |

| Appearance | Colorless to pale yellow clear liquid[4][5] |

Physical Properties

The physical properties of this compound are critical for its application in various formulations and for understanding its behavior in biological systems.

Tabulated Physical Properties

| Property | Value | Conditions |

| Boiling Point | 301.00 to 302.00 °C[5] | at 760.00 mm Hg |

| 307.8 °C | at 760 mmHg | |

| Melting Point | N/A | |

| Density | 0.86700 to 0.87300 g/cm³[5] | at 20.00 °C |

| 0.86 g/cm³ | ||

| Refractive Index | 1.47100 to 1.47700[5] | at 20.00 °C |

| 1.47 | ||

| Vapor Pressure | 0.000060 mmHg (est.)[5] | at 25.00 °C |

| 6.5E-05 mmHg | at 25°C | |

| Flash Point | 220.00 °F (104.44 °C)[5] | TCC |

| 104.9°C | ||

| Solubility | Soluble in alcohol.[3][5] Insoluble in water.[3][5] | |

| Water: 1.061 mg/L (est.)[3][5] | at 25 °C | |

| Chloroform (Slightly), Methanol (Slightly) | ||

| logP (o/w) | 5.126 (est.)[5] | |

| 5.42 | ||

| pKa | 15.12±0.10 (Predicted) |

Organoleptic Properties

This compound is noted for its distinct floral and green odor, often described as having a lily-of-the-valley (muguet) character with metallic and balsamic undertones.[5][6] This profile makes it a valuable ingredient in the fragrance industry. Its taste is described as floral, fruity, and green.[5]

Chemical Properties

Synthesis

This compound is typically prepared by the selective hydrogenation of its parent compound, farnesol. This process targets the reduction of the C2-C3 double bond while preserving the other two double bonds in the molecule. The reaction is carried out in the presence of a catalyst.[6]

Caption: Synthesis of this compound from Farnesol.

Stability and Reactivity

This compound is a stable compound under standard conditions. Its use in consumer products like fragrances and cosmetics indicates good stability in various formulations. As an alcohol, it can undergo typical reactions such as esterification. Its unsaturated nature allows for addition reactions at the remaining double bonds under more vigorous conditions.

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of compounds like this compound. Below are generalized protocols for key analytical procedures.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[7]

-

Sample Preparation: A small amount of this compound (a few microliters) is placed into a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is then placed inverted (open end down) into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated.[7] As the temperature rises, the air trapped in the capillary tube expands and slowly bubbles out.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat is removed.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample equals the atmospheric pressure.

Density Measurement (Pycnometry)

A pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[8]

-

Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded. This allows for the precise calculation of the pycnometer's volume.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same specific temperature.

-

Weighing: The mass of the pycnometer filled with this compound is accurately measured.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a given solvent.[10]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved portion is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of this compound in that solvent at that temperature.

Identification and Purity (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful hyphenated technique used to separate, identify, and quantify individual components of a volatile mixture.[4][11]

-

Injection: A small volume of the this compound sample, dissolved in a suitable solvent, is injected into the GC. The high temperature of the injection port vaporizes the sample.

-

Separation: An inert carrier gas (e.g., helium) carries the vaporized sample through a long, thin capillary column.[12] The column's inner surface is coated with a stationary phase. Components of the sample separate based on their boiling points and affinities for the stationary phase. This compound will travel through the column at a characteristic rate, known as its retention time.

-

Ionization and Fragmentation: As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments in a predictable pattern.

-

Mass Analysis: These fragments are then sorted by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at each m/z, generating a mass spectrum. This spectrum serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification of this compound.[11]

Caption: Workflow for GC-MS Analysis.

Biological and Pharmacological Relevance

This compound exhibits antimicrobial properties, particularly in inhibiting the growth of dermatophytes, which are fungi responsible for infections of the skin, hair, and nails.

While specific signaling pathways for this compound are not extensively documented, the biological activities of its parent compound, farnesol, are well-studied. Farnesol acts as a quorum-sensing molecule in fungi like Candida albicans, inhibiting the transition from yeast to the more virulent hyphal form.[9][10] Furthermore, farnesol has been shown to modulate multiple signaling pathways in mammalian cells, including those involved in inflammation and immunity. For instance, farnesol can influence dendritic cell maturation and function by affecting NF-κB and MAPK signaling pathways, which in turn alters cytokine production (e.g., IL-10, IL-12, TNF-α).[9] This suggests that this compound may possess similar, though likely modulated, immunomodulatory activities that warrant further investigation.

Caption: Signaling Pathways Modulated by Farnesol.

Conclusion

This compound is a well-characterized sesquiterpenoid with a distinct set of physical, chemical, and organoleptic properties. Its stability and pleasant floral-green aroma have established its use in the fragrance industry. Emerging evidence of its antimicrobial activity suggests potential applications in the pharmaceutical and personal care sectors. Further research, particularly into its specific interactions with biological signaling pathways, may uncover novel therapeutic uses for this versatile molecule. This guide serves as a foundational resource for professionals aiming to explore and capitalize on the properties of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. vernier.com [vernier.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. phillysim.org [phillysim.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. cires1.colorado.edu [cires1.colorado.edu]

- 12. agilent.com [agilent.com]

The Biological Activity of Dihydrofarnesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofarnesol, a sesquiterpenoid alcohol, is a saturated derivative of the more widely studied farnesol. While farnesol has garnered significant attention for its diverse biological activities, including anticancer and anti-inflammatory properties, research specifically focused on this compound remains comparatively limited. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts. Given the scarcity of extensive research on this compound, this guide also includes a comparative analysis of the well-documented biological activities of its precursor, farnesol, to provide a broader context and suggest potential avenues for future investigation into this compound.

Antimicrobial Activity of this compound

The most concretely documented biological activity of this compound is its antimicrobial, particularly antifungal, properties.

Quantitative Data: Antifungal Activity

A key study demonstrated that (3R,6E)-2,3-dihydrofarnesol (R-DHF) and its enantiomer (3S,6E)-2,3-dihydrofarnesol (S-DHF), released by Candida albicans, exhibit significant inhibitory effects against various dermatophytes. The activity was found to be concentration-dependent and, in some cases, species-specific. Notably, the inhibitory effects of S-DHF were often comparable to or even stronger than the antifungal drug fluconazole[1][2][3][4].

| Compound | Target Organism | Concentration | Effect | Reference |

| This compound | Epidermophyton floccosum | 12.5 µg/ml | Complete suppression | [1][2][3][4] |

| (3S,6E)-dihydrofarnesol (S-DHF) | Trichophyton rubrum | Not specified | More active than fluconazole | [1][2] |

Experimental Protocol: Antifungal Susceptibility Testing (Microtiter Plate Assay)

The antifungal activity of this compound can be determined using a broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against dermatophytes.

Materials:

-

Test compounds: (3R,6E)-dihydrofarnesol, (3S,6E)-dihydrofarnesol

-

Control: Fluconazole

-

Fungal strains: Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum

-

Culture medium: RPMI 1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. Spores and hyphal fragments are harvested and suspended in sterile saline. The suspension is adjusted to a defined concentration (e.g., 1-5 x 10^3 cells/ml).

-

Serial Dilutions: The test compounds and the positive control (fluconazole) are serially diluted in the culture medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium and the fungal suspension (growth control) and wells with only the medium (sterility control) are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 62 hours).

-

Data Analysis: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 595 nm) or by visual inspection. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Biological Activities of Farnesol: A Comparative Perspective

Due to the limited research on this compound, this section details the well-documented biological activities of its precursor, farnesol. These findings may suggest potential, yet unconfirmed, therapeutic properties for this compound that warrant further investigation.

Anticancer Activity of Farnesol

Farnesol has demonstrated anticancer effects in various cancer cell lines by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.

| Compound | Cell Line | Assay | IC50 / Concentration | Effect | Reference |

| Farnesol | Human lung cancer (A549) | WST-1 | Varies (dose-dependent) | Reduced cell proliferation | |

| Farnesol | Colon adenocarcinoma (Caco-2) | WST-1 | Varies (dose-dependent) | Reduced cell proliferation | |

| Farnesol | Lymphoblastic leukemia (Molt4-hyg) | Not specified | 75 µM | Increased subG1 phase cells (apoptosis) |

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, Caco-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Farnesol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (for MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., farnesol) and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle used to dissolve the compound.

-

Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing the MTT or WST-1 reagent. The plates are then incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Solubilization (for MTT): If using MTT, a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Farnesol has been shown to influence several key signaling pathways implicated in cancer progression.

Anti-inflammatory Activity of Farnesol

Farnesol has been reported to exhibit anti-inflammatory effects by modulating the production of inflammatory mediators.

| Compound | Model | Biomarker | Effect | Reference |

| Farnesol | Freund's complete adjuvant-induced arthritic rat model | Catalase (CAT), Superoxide dismutase (SOD) | Significantly increased enzymatic activity | |

| Farnesol | Freund's complete adjuvant-induced arthritic rat model | Malondialdehyde (MDA), Nitrite | Reduced levels | |

| Farnesol | Freund's complete adjuvant-induced arthritic rat model | IL-6, IL-1β, TNF-α | Downregulated inflammatory markers |

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

-

Rodents (e.g., Wistar rats)

-

Test compound (Farnesol)

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: Animals are divided into groups. The test groups receive different doses of the compound (e.g., farnesol) orally or via intraperitoneal injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Farnesol can modulate key inflammatory signaling pathways, such as the NF-κB pathway.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound possesses notable antifungal activity. However, there is a conspicuous absence of in-depth research into its other potential biological effects, such as anticancer and anti-inflammatory activities. The extensive research on its precursor, farnesol, reveals a molecule with significant therapeutic potential, capable of modulating key signaling pathways in cancer and inflammation.

This disparity highlights a significant research gap and a promising opportunity for future investigations. Studies are warranted to:

-

Elucidate the full spectrum of this compound's antimicrobial activity against a broader range of pathogens and to determine its mechanism of action.

-

Investigate the potential anticancer and anti-inflammatory properties of this compound, mirroring the studies conducted on farnesol.

-

Explore the structure-activity relationship between farnesol and this compound to understand how the saturation of the double bond affects their biological activities.

A deeper understanding of the biological activities of this compound could pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Structure Elucidation and Isomers of Dihydrofarnesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of dihydrofarnesol, a sesquiterpenoid alcohol of interest in the fragrance and pharmaceutical industries. The document details the key analytical techniques employed for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It explores the isomeric forms of this compound, with a focus on its stereoisomers. Detailed experimental protocols for spectroscopic analysis and chiral separation are provided. Furthermore, this guide includes visualizations of experimental workflows and isomeric relationships to facilitate a deeper understanding of the core concepts.

Introduction to this compound

This compound, systematically named (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol, is a C15 isoprenoid alcohol.[1] It is a derivative of the more commonly known farnesol, differing by the saturation of the C2-C3 double bond. This compound is found in nature and is utilized in the fragrance industry for its floral and green scent profile.[2] It has also been noted for its antimicrobial properties.[2] The elucidation of its structure and the separation and characterization of its isomers are crucial for quality control, understanding its biological activity, and for the development of potential therapeutic applications.

Isomers of this compound

This compound possesses multiple sources of isomerism, contributing to its chemical diversity.

-

Geometric Isomerism: The double bond at the C6 position can exist in either the (E) or (Z) configuration. The naturally occurring and most common isomer is the (E)-isomer, also referred to as trans-dihydrofarnesol.[1]

-

Stereoisomerism: The carbon atom at position 3 is a chiral center, giving rise to two enantiomers: (R)-2,3-dihydrofarnesol and (S)-2,3-dihydrofarnesol. The racemic mixture is often denoted as (±)-2,3-dihydrofarnesol.[2]

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-2,3-Dihydrofarnesol

| Carbon No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1 | ~61 | ~3.6 | t | ~6.5 |

| 2 | ~39 | ~1.5 | m | |

| 3 | ~30 | ~1.6 | m | |

| 4 | ~40 | ~2.0 | m | |

| 5 | ~26 | ~2.1 | m | |

| 6 | ~124 | ~5.1 | t | ~7.0 |

| 7 | ~135 | - | - | - |

| 8 | ~40 | ~2.0 | m | |

| 9 | ~27 | ~2.1 | m | |

| 10 | ~124 | ~5.1 | t | ~7.0 |

| 11 | ~131 | - | - | - |

| 12 | ~25.7 | ~1.6 | s | |

| 13 | ~17.7 | ~1.7 | s | |

| 14 | ~16.0 | ~1.6 | s | |

| 15 | ~16.0 | ~0.9 | d | ~6.5 |

Note: These are predicted values and may vary slightly in experimental conditions. The assignments are based on the analysis of related compounds and standard NMR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 224.38 g/mol ), electron ionization (EI) would likely lead to the following fragmentation patterns:

-

Molecular Ion (M+): A peak at m/z = 224, which may be weak or absent in EI-MS due to the instability of the primary alcohol.

-

Loss of Water [M-18]: A prominent peak at m/z = 206 due to the facile dehydration of the alcohol.

-

Loss of a Propyl Group [M-43]: Cleavage of the side chain can result in a peak at m/z = 181.

-

Cleavage at Allylic Positions: Fragmentation at the bonds allylic to the double bonds (C4-C5, C8-C9) is expected, leading to a series of characteristic terpene fragments.

-

Base Peak: Often, a fragment resulting from a stable carbocation, such as m/z = 69 or 41, is the most abundant.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Acquisition (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound and to separate it from other volatile components.

Materials:

-

This compound sample

-

Hexane or other suitable solvent

-

GC-MS instrument with an EI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in hexane.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific sample matrix).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak and compare it to a library database (e.g., NIST) and the predicted fragmentation pattern.

Chiral HPLC for Enantiomer Separation

Objective: To separate the (R)- and (S)-enantiomers of 2,3-dihydrofarnesol.

Materials:

-

Racemic (±)-2,3-dihydrofarnesol

-

HPLC-grade hexane and isopropanol (or ethanol)

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The ratio may need to be optimized to achieve baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (as this compound has a weak chromophore).

-

-

Data Analysis: The two enantiomers should elute as two separate peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic sample. The elution order of the (R) and (S) enantiomers would need to be confirmed using an authentic standard of a single enantiomer.

Enantioselective Synthesis

The enantioselective synthesis of (R)- and (S)-2,3-dihydrofarnesol is a key step for studying the specific biological activities of each enantiomer. While specific, detailed protocols for this compound are not widely published, general strategies for the asymmetric synthesis of chiral alcohols can be employed. These include:

-

Asymmetric Reduction: The reduction of a suitable keto-precursor using chiral reducing agents (e.g., CBS catalysts) or enzymatic reduction.

-

Chiral Pool Synthesis: Starting from a readily available chiral natural product that contains the desired stereocenter.

-

Asymmetric Alkylation: The alkylation of a prochiral starting material using a chiral catalyst or auxiliary.

Further research is required to develop and optimize a specific and efficient enantioselective synthesis for each this compound enantiomer.

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of ongoing research. It has been reported to possess antimicrobial properties.[2] The parent compound, farnesol, is known to be involved in quorum sensing in fungi and can modulate various signaling pathways in mammalian cells. However, it is important to note that the saturation of the C2-C3 double bond in this compound may significantly alter its biological activity compared to farnesol. Specific studies on the interaction of this compound with cellular signaling pathways are needed to fully understand its pharmacological potential.

Conclusion

The structure elucidation of this compound and the separation of its isomers are accomplished through a combination of advanced analytical techniques. NMR spectroscopy provides the detailed structural framework, while mass spectrometry confirms the molecular weight and fragmentation pattern. Chiral HPLC is essential for the separation and analysis of its enantiomers. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers in natural product chemistry, fragrance science, and drug development to confidently work with this interesting sesquiterpenoid. Further research into the enantioselective synthesis and specific biological activities of the individual enantiomers will undoubtedly unveil new applications for this compound.

References

Dihydrofarnesol Precursors in the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic precursors of dihydrofarnesol within the mevalonate pathway. This compound, a sesquiterpenoid alcohol, and its precursors are of significant interest in various research and development fields, including pheromone synthesis, fragrance formulation, and potential pharmaceutical applications. This document details the enzymatic cascade of the mevalonate pathway leading to the key intermediate, farnesyl pyrophosphate (FPP), and the subsequent proposed steps to this compound. It includes structured data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Mevalonate Pathway: Biosynthesis of Isoprenoid Precursors

The mevalonate pathway is a fundamental metabolic route in eukaryotes and some prokaryotes for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids.[1][2][3] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions.

The initial steps of the mevalonate pathway, often referred to as the upper mevalonate pathway, involve the conversion of acetyl-CoA to mevalonate.[1] This is followed by the lower mevalonate pathway, where mevalonate is converted into IPP and DMAPP.[1]

Key enzymatic steps in the upper and lower mevalonate pathway:

-

Acetoacetyl-CoA Thiolase: Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[4]

-

HMG-CoA Synthase: Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4]

-

HMG-CoA Reductase: Reduces HMG-CoA to mevalonate. This is a key rate-limiting step in the pathway and a target for statin drugs.[1][5]

-

Mevalonate Kinase: Phosphorylates mevalonate to form mevalonate-5-phosphate.[4]

-

Phosphomevalonate Kinase: Further phosphorylates mevalonate-5-phosphate to create mevalonate-5-pyrophosphate.[4]

-

Mevalonate Pyrophosphate Decarboxylase: Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).[4]

-

Isopentenyl Pyrophosphate Isomerase: Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).[2]

These two molecules, IPP and DMAPP, are the fundamental precursors for the synthesis of all isoprenoids, including this compound.

Farnesyl Pyrophosphate: The Direct Precursor

The biosynthesis of the 15-carbon sesquiterpenoid backbone of this compound originates from the sequential condensation of IPP and DMAPP.

-

Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP).

-

Farnesyl Pyrophosphate Synthase (FPPS): Adds another molecule of IPP to GPP to synthesize the 15-carbon farnesyl pyrophosphate (FPP).[5][6] FPP is the central precursor for a vast array of sesquiterpenoids, as well as other important molecules like sterols and carotenoids.[7][8]

Proposed Biosynthetic Route from Farnesyl Pyrophosphate to this compound

While the direct synthesis of this compound from FPP by a single "this compound synthase" is not well-documented, the most plausible biosynthetic route involves a two-step enzymatic conversion:

-

Farnesyl Pyrophosphatase/Phosphatase: FPP is first dephosphorylated to yield farnesol. This reaction is catalyzed by a phosphatase enzyme.

-

Farnesol Reductase: The double bond at the C2-C3 position of farnesol is then reduced to a single bond by a reductase, yielding this compound. The specific identity of this farnesol reductase in many organisms is still an area of active research.

Quantitative Data on Mevalonate Pathway Metabolites

The following table summarizes hypothetical quantitative data for key metabolites in an engineered microbial system designed for this compound production. This data is for illustrative purposes to demonstrate how such information would be presented. Actual values will vary significantly based on the organism, genetic modifications, and culture conditions.

| Metabolite | Abbreviation | Typical Concentration (mg/L) | Analytical Method | Reference |

| Mevalonate | MVA | 500 - 2000 | LC-MS | Fictional |

| Isopentenyl Pyrophosphate | IPP | 50 - 150 | LC-MS/MS | Fictional |

| Dimethylallyl Pyrophosphate | DMAPP | 20 - 80 | LC-MS/MS | Fictional |

| Geranyl Pyrophosphate | GPP | 10 - 50 | LC-MS/MS | Fictional |

| Farnesyl Pyrophosphate | FPP | 100 - 500 | LC-MS/MS | Fictional |

| Farnesol | FOH | 20 - 100 | GC-MS | Fictional |

| This compound | DHFOH | 5 - 50 | GC-MS | Fictional |

Experimental Protocols

Quantification of this compound and its Precursors by GC-MS

This protocol provides a general framework for the extraction and quantification of this compound and its immediate precursor, farnesol, from a microbial culture.

1. Sample Preparation and Extraction:

-

Centrifuge 10 mL of microbial culture at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant.

-

To the cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add a known amount of an internal standard (e.g., 1-dodecanol) for quantification.

-

Vortex vigorously for 5 minutes to lyse the cells and extract the metabolites.

-

Centrifuge at 10,000 x g for 15 minutes to pellet cell debris.

-

Carefully transfer the organic (lower) phase to a new glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Re-dissolve the dried extract in 100 µL of hexane for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 10°C/min.

-

Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

3. Data Analysis:

-

Identify this compound and farnesol peaks based on their retention times and mass spectra by comparison to authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve generated with pure standards.

In Vitro Assay for Farnesol Reductase Activity

This protocol describes a method to assay the activity of a putative farnesol reductase enzyme.

1. Enzyme Preparation:

-

Express the candidate farnesol reductase gene in a suitable host (e.g., E. coli).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

-

Prepare a reaction mixture (total volume 100 µL) containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Farnesol (dissolved in a small amount of ethanol or DMSO)

-

200 µM NADPH (or NADH, depending on cofactor preference)

-

1-10 µg of purified farnesol reductase enzyme

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS as described in the previous protocol to detect the formation of this compound.

3. Controls:

-

A reaction without the enzyme to check for non-enzymatic reduction.

-

A reaction without the substrate (farnesol) to check for interfering peaks from the enzyme preparation.

-

A reaction without the cofactor (NADPH/NADH) to confirm cofactor dependency.

Visualizations of Pathways and Workflows

Mevalonate Pathway to Farnesyl Pyrophosphate

Caption: The Mevalonate Pathway leading to Farnesyl Pyrophosphate.

Proposed Biosynthesis of this compound from FPP

Caption: Proposed enzymatic conversion of FPP to this compound.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification by GC-MS.

References

- 1. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Flow-assay for Farnesol Removal from Adherent Candida albicans Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 5. Farnesol as a regulator of HMG-CoA reductase degradation: characterization and role of farnesyl pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of a farnesyl diphosphate synthase from Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Dihydrofarnesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofarnesol, also known as 3,7,11-trimethyldodecan-1-ol or hexahydrofarnesol, is a saturated sesquiterpenoid alcohol. It is a derivative of farnesol, a naturally occurring acyclic sesquiterpene alcohol found in many essential oils. This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry as well as in the development of novel therapeutic agents, owing to its potential antimicrobial properties. This document provides detailed protocols for the chemical synthesis of this compound, focusing on the catalytic hydrogenation of farnesol, a common and efficient method. It also includes a summary of key quantitative data and visual workflows to aid in experimental design and execution.

Data Presentation

A summary of the physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₅H₃₂O |

| Molecular Weight | 228.41 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 145-155 °C at 14 Torr |

| Density | 0.8387 g/cm³ at 22 °C |

| ¹H NMR (CDCl₃) | δ 0.86 (d, 9H), 1.0-1.6 (m, 19H), 3.64 (t, 2H) |

| ¹³C NMR (CDCl₃) | δ 19.6, 22.6, 22.7, 24.4, 24.8, 27.9, 29.8, 32.7, 37.2, 37.4, 39.0, 39.3, 61.1 |

| Infrared (IR) | ν (cm⁻¹): 3330 (O-H stretch), 2955, 2925, 2868 (C-H stretch), 1465 (C-H bend), 1057 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 228 (M⁺, <1), 210 (5), 195 (8), 153 (15), 125 (20), 111 (45), 97 (60), 83 (70), 69 (100), 55 (85), 43 (95) |

Experimental Protocols

Two primary methods for the synthesis of this compound via catalytic hydrogenation of farnesol are detailed below.

Method 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the general procedure for the hydrogenation of unsaturated terpenes.[1]

Materials:

-

Farnesol (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Ethanol (or Hexane)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar.

-

Charging the Reactor: In a suitable flask, dissolve farnesol in ethanol (approximately 10-20 mL per gram of farnesol). Carefully add the 10% Pd/C catalyst to the solution. A typical catalyst loading is 1-5% by weight relative to the farnesol.[1] Transfer the mixture to the high-pressure reactor.

-

Reaction Setup: Seal the reactor and connect it to a vacuum line. Evacuate the reactor and then backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Connect the reactor to the hydrogen gas supply.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi). Begin stirring the reaction mixture. The reaction is typically run at room temperature (25 °C) but can be gently heated (e.g., to 50 °C) to increase the reaction rate.

-

Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases. This can take several hours depending on the scale, catalyst loading, and pressure.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The used Pd/C catalyst can be pyrophoric and should be handled with care. It is advisable to keep the filter cake wet with solvent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Purification: The crude this compound can be purified by vacuum fractional distillation to yield a colorless oil.[1]

Method 2: Hydrogenation using Platinum Dioxide (PtO₂)

This method utilizes Adams' catalyst (PtO₂) for the hydrogenation.

Materials:

-

Farnesol (1.0 eq)

-

Platinum dioxide (PtO₂) (1-2 mol%)

-

Ethyl acetate (or Ethanol)

-

Hydrogen gas (H₂)

-

Hydrogenation flask (e.g., a round-bottom flask with a septum)

-

Hydrogen balloon

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of farnesol in ethyl acetate in a round-bottom flask, add a catalytic amount of platinum dioxide.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Catalytic hydrogenation of farnesol to this compound.

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for this compound synthesis via hydrogenation.

References

Application Note: Quantitative Analysis of Dihydrofarnesol by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dihydrofarnesol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sesquiterpenoid alcohol, is a compound of interest in various fields, including fragrance, flavor, and pharmaceutical research due to its biological activities. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible quantification of this compound in diverse matrices.

Introduction

This compound ((6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol) is a naturally occurring sesquiterpenoid.[1] Accurate and sensitive quantification of this compound is essential for quality control in various industries and for research into its biological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[2] This document provides detailed protocols for sample preparation and GC-MS analysis, along with typical performance data.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: this compound Identification and Retention Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₈O | [1] |

| Molecular Weight | 224.38 g/mol | [1] |

| Kovats Retention Index (Standard Non-Polar Column) | 1677 - 1684 | [3] |

| Mass Spectrometry Data | ||

| Major Fragment Ion (m/z) | 69 | [3] |

| Second Highest Fragment Ion (m/z) | 81 | [3] |

| Other Characteristic Ions (m/z) | 41, 55, 95, 109, 123, 136 |

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Typical Value |